FN-1501

Catalog No.
S528305
CAS No.
1429515-59-2
M.F
C22H25N9O
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FN-1501

CAS Number

1429515-59-2

Product Name

FN-1501

IUPAC Name

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide

Molecular Formula

C22H25N9O

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28)

InChI Key

VXLAKHWYGRKCGI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5

Solubility

Soluble in DMSO

Synonyms

FN-1501; FN 1501; FN1501

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5

Description

The exact mass of the compound N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide is 431.2182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of FLT3 and CDK Kinases

Studies have shown that FN-1501 can inhibit two important enzymes called FLT3 and CDKs. FLT3 is a receptor tyrosine kinase that plays a role in the growth and development of blood cells. CDKs are a family of enzymes that are involved in cell cycle regulation. Mutations in these enzymes are common in AML and can contribute to the uncontrolled growth of leukemia cells. ()

Antiproliferative Activity

FN-1501 has also been shown to have antiproliferative activity, meaning it can slow or stop the growth of cancer cells. In studies, FN-1501 was effective at killing AML cells in cell culture. ()

FN-1501, also known as LT-171-861, is a novel small molecule that functions primarily as a tyrosine kinase inhibitor. It targets several important kinases, including the FMS-like tyrosine kinase 3 and cyclin-dependent kinases 4 and 6. This compound is part of a broader class of multi-kinase inhibitors that are being investigated for their potential in treating various cancers, particularly acute myeloid leukemia. FN-1501's unique structure allows it to engage multiple signaling pathways, making it a promising candidate for targeted cancer therapies .

Typical of kinase inhibitors. It primarily functions by binding to the ATP-binding site of its target kinases, inhibiting their activity. The inhibition of cyclin-dependent kinases leads to cell cycle arrest, while the targeting of FMS-like tyrosine kinase 3 can induce apoptosis in cancer cells. Additionally, FN-1501 can be chemically conjugated with other moieties to enhance its therapeutic efficacy, as seen with its combination with pomalidomide to form FN-POM .

FN-1501 exhibits significant biological activity against a range of cancer cell lines. Its dual inhibition of cyclin-dependent kinases 4 and 6 has been shown to effectively halt cell proliferation in tumors that are dependent on these pathways. Furthermore, FN-1501's ability to inhibit FMS-like tyrosine kinase 3 is particularly relevant in acute myeloid leukemia, where aberrant signaling through this kinase is common. Studies indicate that FN-1501 can induce cell cycle arrest and apoptosis in sensitive cancer cells, highlighting its potential as an effective therapeutic agent .

The synthesis of FN-1501 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for kinase inhibition.
  • Chemical Conjugation: The compound is synthesized through a series of reactions that include amide bond formation and other coupling reactions to attach specific moieties that enhance its inhibitory properties.
  • Purification: After synthesis, FN-1501 is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and by-products.
  • Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

FN-1501 has several applications in cancer therapeutics:

  • Targeted Therapy: It is primarily used in targeted therapies for hematological malignancies, especially acute myeloid leukemia.
  • Combination Therapies: FN-1501 can be combined with other agents, such as palbociclib, to enhance therapeutic efficacy by targeting multiple pathways simultaneously .
  • Research Tool: In laboratory settings, FN-1501 serves as a valuable tool for studying the mechanisms of cell cycle regulation and apoptosis in cancer cells.

Interaction studies involving FN-1501 have revealed its complex pharmacodynamics:

  • Kinase Profiling: FN-1501 has been profiled against various kinases to determine its selectivity and potency. It shows preferential inhibition of cyclin-dependent kinases 4 and 6 over other kinases.
  • Combination Effects: Research indicates that FN-1501 can synergize with other inhibitors, leading to enhanced anti-tumor effects in preclinical models. For instance, combining FN-1501 with proteolysis-targeted chimeras has shown promising results in degrading specific oncogenic proteins .

Several compounds share structural or functional similarities with FN-1501. Here are some notable examples:

Compound NameTarget KinasesUnique Features
PalbociclibCyclin-dependent kinases 4/6Selective inhibitor; FDA-approved for breast cancer
AbemaciclibCyclin-dependent kinases 4/6Also inhibits CDK9; used in various cancers
QuizartinibFMS-like tyrosine kinase 3Focused on acute myeloid leukemia; covalent binding
SorafenibMultiple receptor tyrosine kinasesBroad-spectrum inhibitor; includes antiangiogenic properties

FN-1501 stands out due to its dual-targeting mechanism involving both FMS-like tyrosine kinase 3 and cyclin-dependent kinases, which may provide a more comprehensive approach to treating cancers characterized by these pathways .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

431.21820645 g/mol

Monoisotopic Mass

431.21820645 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6MC966B505

Dates

Modify: 2023-07-15
1: Wang Y, Zhi Y, Jin Q, Lu S, Lin G, Yuan H, Yang T, Wang Z, Yao C, Ling J, Guo H, Li T, Jin J, Li B, Zhang L, Chen Y, Lu T. Discovery of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), as a FLT3/CDKs kinase inhibitor with potential high efficiency against acute myelocytic leukemia (AML). J Med Chem. 2018 Jan 22. doi: 10.1021/acs.jmedchem.7b01261. [Epub ahead of print] PubMed PMID: 29357250.

Explore Compound Types